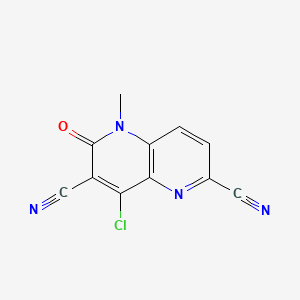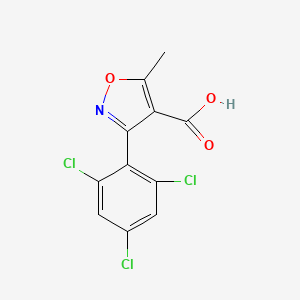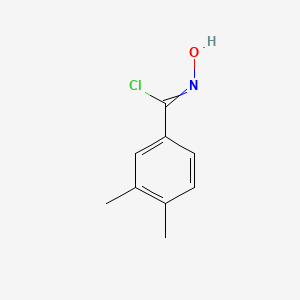
N-Hydroxy-3,4-dimethylbenzimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-3,4-dimethylbenzimidoyl Chloride is an organic compound with the molecular formula C9H10ClNO It is a derivative of benzimidoyl chloride, characterized by the presence of hydroxy and methyl groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
N-Hydroxy-3,4-dimethylbenzimidoyl Chloride can be synthesized through the reaction of 3,4-dimethylbenzaldehyde oxime with sodium chloride and Oxone under ball-milling conditions . This method is advantageous as it avoids the use of bulk toxic organic solvents and harsh reaction conditions, making it an eco-friendly approach.
Industrial Production Methods
This involves using mechanical ball-milling techniques to promote solvent-free reactions and increase reaction efficiency .
化学反应分析
Types of Reactions
N-Hydroxy-3,4-dimethylbenzimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzimidoyl compounds.
科学研究应用
N-Hydroxy-3,4-dimethylbenzimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-Hydroxy-3,4-dimethylbenzimidoyl Chloride involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets include amino acid residues such as cysteine and lysine, which contain nucleophilic functional groups.
相似化合物的比较
Similar Compounds
N-Hydroxy-3,4,5,6-tetraphenylphthalimide: This compound is similar in structure and also undergoes oxidation reactions.
N-Hydroxybenzimidoyl Chloride: A simpler analog without the methyl groups, used in similar chemical reactions.
Uniqueness
N-Hydroxy-3,4-dimethylbenzimidoyl Chloride is unique due to the presence of both hydroxy and methyl groups, which influence its reactivity and selectivity in chemical reactions. These functional groups can enhance its solubility and interaction with biological molecules, making it a valuable compound in various applications.
属性
IUPAC Name |
N-hydroxy-3,4-dimethylbenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(5-7(6)2)9(10)11-12/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLBVVDEIUMMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)

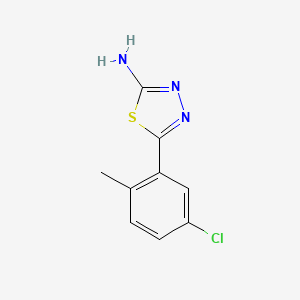
![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)
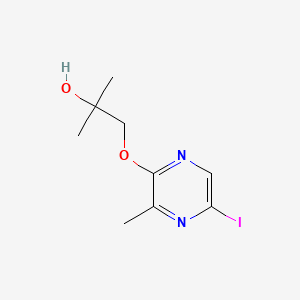
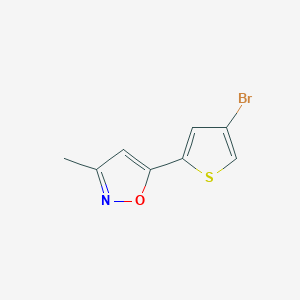


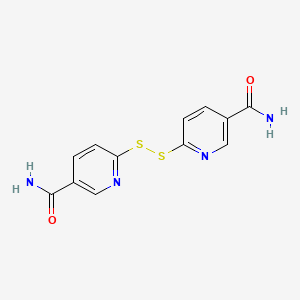

![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
